molecular formula C13H13N5O B6119809 7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B6119809
M. Wt: 255.28 g/mol
InChI Key: GQDMPFXVMOBNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to have biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the observed biological effects of the compound.
Biochemical and Physiological Effects:
7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, it has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying their functions. However, a limitation of using this compound is its potential toxicity and side effects, which must be carefully evaluated in any experiments.

Future Directions

There are several future directions for research on 7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, there is potential for the development of analogs of this compound with improved pharmacological properties.

Synthesis Methods

7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be synthesized using various methods. One of the most commonly used methods involves the reaction of cyclopentanone, hydrazine hydrate, and 4,5-dichloropyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has potential applications in scientific research. It has been found to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

properties

IUPAC Name

11-cyclopentyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-13-12-10(18-11(15-16-12)5-7-14-18)6-8-17(13)9-3-1-2-4-9/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDMPFXVMOBNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C(C2=O)N=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

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